2-Hydroxy-2-methylpentanenitrile
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Overview
Description
2-Hydroxy-2-methylpentanenitrile is an organic compound with the molecular formula C6H11NO. It is a cyanohydrin, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom. This compound is optically active and can be produced using specific enzymes such as hydroxynitrile lyase from Manihot esculenta .
Preparation Methods
2-Hydroxy-2-methylpentanenitrile can be synthesized through several methods:
From Aldehydes and Ketones: This compound can be prepared by the addition of hydrogen cyanide to aldehydes or ketones.
From Halogenoalkanes: Halogenoalkanes can be converted to nitriles by heating them with sodium or potassium cyanide in ethanol.
Chemical Reactions Analysis
2-Hydroxy-2-methylpentanenitrile undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen cyanide for nucleophilic addition, phosphorus pentoxide for dehydration, and various reducing agents for reduction reactions .
Scientific Research Applications
2-Hydroxy-2-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s optically active form can be used to study enzyme-catalyzed reactions and stereochemistry.
Medicine: It serves as a precursor for the synthesis of various medicinal compounds.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methylpentanenitrile involves its interaction with specific enzymes and molecular targets. For example, the enzyme hydroxynitrile lyase catalyzes the formation of this compound from aldehydes or ketones and hydrogen cyanide. The compound can also participate in nucleophilic addition reactions due to the presence of the nitrile group .
Comparison with Similar Compounds
2-Hydroxy-2-methylpentanenitrile can be compared with other cyanohydrins such as:
2-Hydroxy-2-methylpropanenitrile: Similar in structure but with a different alkyl group.
2-Hydroxy-2-phenylacetonitrile: Contains a phenyl group instead of an alkyl group.
2-Hydroxy-2-methylbutanenitrile: Differs by one carbon in the alkyl chain.
The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications .
Properties
IUPAC Name |
2-hydroxy-2-methylpentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTBWZRLSYDMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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